Vasicinol

Description

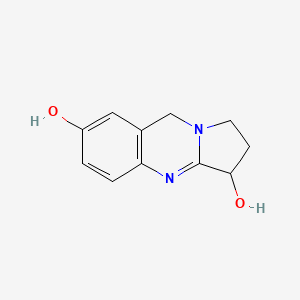

Vasicinol (6-Hydroxypeganine) is a pyrroloquinazoline alkaloid isolated from Adhatoda vasica (L.) Nees, a plant traditionally used in Ayurvedic medicine. Structurally, it features a pyrrolo[2,1-b]quinazoline scaffold with a hydroxyl substitution at position 6 (PubChem CID: 442934) . Pharmacologically, this compound exhibits dual inhibitory activity: it acts as a sucrase inhibitor (Ki = 183 μM against rat intestinal α-glucosidase) and demonstrates angiotensin-converting enzyme (ACE) inhibition (IC50 = 6.45 mM) .

Properties

IUPAC Name |

1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3,7-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-8-1-2-9-7(5-8)6-13-4-3-10(15)11(13)12-9/h1-2,5,10,14-15H,3-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFMOGRHGUPGMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=C(C=CC(=C3)O)N=C2C1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Column Chromatography

Silica gel column chromatography is widely employed for separating this compound from co-occurring alkaloids like vasicine and vasicinone. A hexane-chloroform-ethanol gradient (e.g., 8:2 to 2:8 ratios) effectively elutes this compound, with final purification achieved using chloroform-ethanol (8:2). Preparative thin-layer chromatography (TLC) with ethyl acetate-methanol-ammonia (8:2:0.2) further refines purity, yielding this compound with an Rf value of 0.55–0.61.

Aqueous Two-Phase Extraction

A modified method involving sequential extraction with chloroform and aqueous citric acid (1%) followed by basification demonstrated an 80–84% purity. This approach avoids degradation caused by strong mineral acids (e.g., H₂SO₄), which are common in older protocols.

Optimization of Extraction Parameters

Table 1: Comparative Analysis of this compound Extraction Methods

Challenges in this compound Purification

This compound’s structural similarity to vasicine and vasicinone complicates isolation. Key challenges include:

-

Co-elution in Chromatography: this compound and vasicine often co-elute due to nearly identical polarities. Adjusting mobile phase polarity (e.g., adding ammonia) improves resolution.

-

Oxidation Risks: Prolonged exposure to heat or oxygen converts this compound to vasicinone. Cold extraction (≤40°C) and nitrogen-purged environments mitigate this.

Quality Control and Standardization

Quantitative analysis via UV-Vis spectrophotometry (λ = 545 nm) and HPLC-DAD ensures batch consistency. The tropaeolin ‘OO’ complexation method validates total alkaloid content, while TLC with Dragendorff’s reagent confirms this compound identity.

Industrial-Scale Production

Patent US6676976B2 outlines a commercially viable process:

-

Large-Batch Extraction: 1 kg of dried leaves extracted with 15 L methanol (3 cycles).

-

Acid Treatment: Stirring with 1 L citric acid (2–5%) for 2–24 hours.

-

Solvent Recovery: Chloroform or dichloromethane recovers 80% this compound, with acetone-petroleum ether (1:1) crystallization.

Environmental and Economic Considerations

Ethanol-based methods reduce toxicity and cost (∼$1,460/kg), but methanol remains preferred for higher yields. Waste management of chloroform and ammonia requires stringent protocols to meet environmental regulations .

Chemical Reactions Analysis

Biochemical Interactions and Enzymatic Inhibition

Vasicinol demonstrates significant inhibitory activity against key enzymes, as evidenced by multiple studies:

Table 1: Enzyme Inhibition Profiles of this compound

-

ACE Inhibition : this compound binds to ACE with a binding energy of −6.08 kcal/mol, comparable to captopril (−6.97 kcal/mol), by interacting with residues Tyr520, His513, and Glu384 in the active site .

-

Sucrase Inhibition : It competitively inhibits rat intestinal sucrase, reducing sucrose hydrolysis, which is relevant for managing postprandial hyperglycemia .

Proposed Metabolic Pathways:

-

Hydroxylation : Addition of hydroxyl groups at positions C-7 and C-3.

-

Oxidation : Conversion to vasicinone-like derivatives via oxidation of the pyrrolidine ring.

-

Conjugation Reactions :

These pathways are inferred from studies on vasicine, which shares a similar quinazoline skeleton .

Structural Reactivity and Functional Groups

This compound’s reactivity is governed by its quinazoline core and hydroxyl groups:

-

Chemical Formula : C<sub>11</sub>H<sub>12</sub>N<sub>2</sub>O<sub>2</sub> (MW: 204.22 g/mol) .

-

Key Functional Groups :

-

Stereochemistry : The (3S) configuration is critical for ACE binding .

Pharmacological Implications of Reactivity

-

Antihypertensive Effects : ACE inhibition reduces angiotensin II production, lowering blood pressure .

-

Antidiabetic Potential : Sucrase inhibition delays carbohydrate absorption, aiding glycemic control .

-

Hemoglobin F Induction : this compound upregulates fetal hemoglobin (HbF), offering therapeutic potential for β-hemoglobinopathies .

Table 2: Activity Comparison with Related Alkaloids

| Compound | ACE IC<sub>50</sub> | Sucrase K<sub>i</sub> | Key Structural Difference |

|---|---|---|---|

| This compound | 6.45 mM | 183 μM | C-3 and C-7 hydroxylation |

| Vasicine | 2.60 mM | N/A | Lack of C-7 hydroxyl group |

| Vasicinone | 13.49 mM | N/A | Oxidized pyrrolidine ring |

This compound’s dual hydroxylation enhances polar interactions with enzymes but reduces lipid solubility compared to vasicine .

Scientific Research Applications

Antimicrobial Activity

Vasicinol exhibits significant antimicrobial properties against various pathogens. Studies have shown that this compound and its derivatives, such as vasicine and vasicinone, demonstrate effectiveness against bacteria like Staphylococcus aureus and Escherichia coli. For instance, a study reported that vasicine acetate had a minimum inhibitory concentration (MIC) of 125 μg/mL against several bacterial strains, indicating its potential as an antimicrobial agent .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Vasicine acetate | M. luteus | 125 |

| E. aerogenes | 125 | |

| S. epidermidis | 125 | |

| P. aeruginosa | 125 |

Antioxidant Activity

This compound has demonstrated notable antioxidant properties, which are vital for protecting cells from oxidative stress. The DPPH radical scavenging assay indicated that this compound effectively reduces free radicals, with significant activity observed at concentrations up to 1000 μg/mL . This property suggests its potential use in preventing oxidative damage associated with various diseases.

Bronchodilator Effects

Research has highlighted the bronchodilator effects of this compound and related compounds. Vasicinone, a derivative of this compound, has shown relaxation effects on isolated tracheal muscle, although vasicine itself has been noted to induce bronchoconstriction at higher doses . This duality indicates that while this compound may have therapeutic applications in respiratory conditions, careful dosage management is crucial.

Hepatoprotective Activity

This compound's hepatoprotective effects were investigated in a CCl4-induced hepatotoxicity model in rats. The ethanolic extract of A. vasica, rich in this compound, significantly reduced liver enzyme levels (SGOT, SGPT) and protected hepatocytes from damage . This suggests its potential as a therapeutic agent for liver-related disorders.

Wound Healing Properties

Topical applications of extracts containing this compound have shown promise in enhancing wound healing rates in animal models. Significant improvements in tensile strength and collagen production were observed following treatment with these extracts . Such findings highlight the potential role of this compound in regenerative medicine.

Uterotonic and Abortifacient Effects

This compound has also been studied for its uterotonic properties, demonstrating dose-dependent abortifacient effects in experimental models . This raises important considerations regarding the use of A. vasica preparations during pregnancy and necessitates further research into its mechanisms and safety profiles.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

- A study published in the International Journal of Pharmaceutical Sciences and Research detailed the antimicrobial efficacy of various extracts from A. vasica, emphasizing the role of this compound in combating infections .

- Research on hepatoprotective activity demonstrated that this compound-rich extracts could mitigate liver damage induced by toxins, supporting its use in traditional medicine for liver health .

- A pharmacological review highlighted the diverse biological activities of alkaloids from A. vasica, including anti-inflammatory and antioxidant effects alongside those attributed specifically to this compound .

Mechanism of Action

The mechanism of action of (+)-6-Hydroxypeganine involves its interaction with specific molecular targets and pathways. It may exert its effects through:

Binding to Receptors: Interaction with cellular receptors to modulate biological responses.

Enzyme Inhibition: Inhibition of enzymes involved in key metabolic pathways.

Signal Transduction: Modulation of intracellular signaling pathways.

Comparison with Similar Compounds

Vasicinol belongs to a group of pyrroloquinazoline alkaloids, including Vasicine (PubChem CID: 72610) and Vasicinone (PubChem CID: 442935), which share structural similarities but differ in pharmacological profiles.

Structural Features

- This compound: Pyrrolo[2,1-b]quinazoline with a hydroxyl group at position 4.

- Vasicine : Lacks the hydroxyl group, featuring a simpler pyrroloquinazoline structure.

- Vasicinone: Contains a ketone group at position 3, altering its electronic properties compared to this compound and Vasicine .

ACE Inhibition Activity

Key Findings :

- Vasicine showed the strongest ACE inhibition (IC50 = 2.60 mM), surpassing this compound and Vasicinone .

- This compound’s binding affinity to ACE was comparable to the standard drug Captopril, despite its higher IC50 .

- Vasicinone’s hydrophobic interactions distinguish it from the others, which rely solely on hydrogen bonding .

Other Pharmacological Activities

- This compound: Sucrase inhibition (Ki = 183 μM) and HbF induction .

- Vasicine : Broad-spectrum activity against collagenase, elastase, and hyaluronidase, suggesting utility in dermatological applications .

Biological Activity

Vasicinol, a pyrroquinazoline alkaloid derived from the plant Adhatoda vasica, has garnered significant attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

1. Overview of this compound

This compound (PubChem CID 442934) is one of several alkaloids found in Adhatoda vasica, a plant traditionally used in Ayurvedic medicine. Its structure is characterized by a pyrroquinazoline framework, which is believed to contribute to its biological effects.

2.1 Antimicrobial Activity

This compound exhibits notable antimicrobial properties. In a study assessing the antimicrobial efficacy of various alkaloids from Adhatoda vasica, this compound demonstrated significant activity against several bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Pseudomonas aeruginosa | 100 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, especially against resistant strains.

2.2 Antioxidant Activity

The antioxidant potential of this compound was evaluated using the DPPH radical scavenging assay. The results indicated that this compound has a significant capacity to scavenge free radicals, with an IC50 value of 6.45 mM, making it effective in reducing oxidative stress in biological systems .

3.1 Angiotensin-Converting Enzyme (ACE) Inhibition

This compound's ability to inhibit ACE was investigated through in vitro assays. The IC50 value for this compound was found to be 6.45 mM, indicating moderate inhibition compared to standard inhibitors like captopril and lisinopril . The binding interactions were analyzed through molecular docking studies, revealing that this compound binds effectively to the active site of ACE, similar to known inhibitors.

Table 2: ACE Inhibition Comparison

| Compound | IC50 (mM) | Binding Energy (kcal/mol) |

|---|---|---|

| This compound | 6.45 | -7.92 |

| Captopril | 2.60 | -8.48 |

| Lisinopril | 21.88 | -6.97 |

This table illustrates the comparative potency of this compound against ACE, highlighting its potential as a therapeutic agent for managing hypertension.

4.1 In Vivo Studies

In vivo studies have shown that this compound can influence various physiological processes. For instance, a study on rats indicated that administration of this compound led to significant reductions in blood pressure and improvements in cardiac function . Additionally, the metabolism of this compound was tracked through urine and plasma analysis, confirming its bioavailability and metabolic pathways.

4.2 Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. One study reported no significant genotoxic effects at therapeutic doses, suggesting that this compound may be safe for use in clinical settings .

5. Conclusion

This compound presents a promising profile as a bioactive compound with antimicrobial, antioxidant, and ACE-inhibitory activities. Its moderate efficacy in inhibiting ACE positions it as a potential therapeutic agent for cardiovascular diseases. Further research is warranted to explore its full pharmacological potential and safety in human applications.

Q & A

Q. How can researchers determine the structural identity and purity of Vasicinol in experimental settings?

To confirm structural identity, use spectroscopic methods such as nuclear magnetic resonance (NMR) for proton/carbon mapping, mass spectrometry (MS) for molecular weight validation, and infrared (IR) spectroscopy for functional group analysis. Purity can be assessed via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) with ≥95% purity as a standard threshold. Cross-referencing data with established literature ensures accuracy .

Q. What methodologies are recommended for optimizing the extraction and synthesis of this compound from natural sources?

Employ a combination of solvent extraction (e.g., ethanol or methanol for alkaloid isolation) and chromatographic purification (e.g., column chromatography). For synthesis, optimize reaction conditions (temperature, catalysts) using design-of-experiments (DoE) frameworks to evaluate yield and efficiency. Document procedural adjustments systematically to ensure reproducibility .

Q. How should researchers design experiments to investigate this compound’s pharmacological mechanisms?

Begin with in vitro assays (e.g., enzyme inhibition studies or receptor-binding assays) to identify molecular targets. Validate findings using cell-based models (e.g., cytotoxicity assays) and animal studies for in vivo efficacy. Include dose-response curves and control groups to isolate compound-specific effects .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity in complex samples like plasma or tissue homogenates. Validate methods per International Council for Harmonisation (ICH) guidelines, including calibration curves, recovery rates, and limits of detection/quantification .

Q. How can researchers address safety and toxicity concerns during preliminary studies on this compound?

Conduct acute toxicity studies in rodent models (OECD Guideline 423) to determine median lethal dose (LD50). Include histopathological analysis and biochemical markers (e.g., liver/kidney function tests). Adhere to ethical protocols for humane endpoints and institutional review board (IRB) approvals .

Advanced Research Questions

Q. What experimental design strategies minimize bias when evaluating this compound’s therapeutic potential in heterogeneous disease models?

Implement randomized, blinded, and placebo-controlled trials. Stratify animal or cell models by disease severity or genetic background. Use multivariate regression to adjust for confounding variables. Pre-register study protocols (e.g., on Open Science Framework) to enhance transparency .

Q. How can contradictory findings in this compound’s efficacy across studies be systematically resolved?

Perform meta-analyses to aggregate data from multiple studies, assessing heterogeneity via I² statistics. Conduct sensitivity analyses to identify outliers or methodological discrepancies. Replicate experiments under standardized conditions (e.g., harmonized dosing regimens) .

Q. What computational approaches are effective for predicting this compound’s interactions with novel biological targets?

Use molecular docking (e.g., AutoDock Vina) to simulate ligand-receptor binding and molecular dynamics (MD) simulations to assess stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements .

Q. How should researchers design multi-omics studies to elucidate this compound’s systemic effects?

Integrate transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) datasets. Apply pathway enrichment analysis (e.g., KEGG, Reactome) to identify perturbed biological networks. Use machine learning (e.g., random forests) to prioritize high-impact biomarkers .

Q. What strategies enhance the reproducibility of this compound’s pharmacokinetic/pharmacodynamic (PK/PD) profiles in translational research?

Standardize formulations (e.g., nanoencapsulation for bioavailability enhancement) and administration routes across preclinical and clinical phases. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate doses between species. Validate findings in humanized mouse models or organ-on-chip systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.